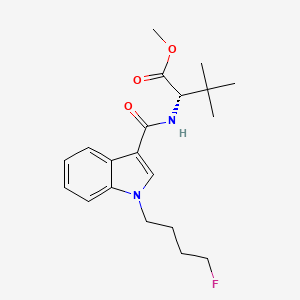

4-fluoro MDMB-BUTICA

Description

Structure

3D Structure

Properties

CAS No. |

2682867-53-2 |

|---|---|

Molecular Formula |

C20H27FN2O3 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

methyl (2S)-2-[[1-(4-fluorobutyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate |

InChI |

InChI=1S/C20H27FN2O3/c1-20(2,3)17(19(25)26-4)22-18(24)15-13-23(12-8-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,7-8,11-12H2,1-4H3,(H,22,24)/t17-/m1/s1 |

InChI Key |

QIKHYQCWGUGFBB-QGZVFWFLSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCF |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCF |

Origin of Product |

United States |

Foundational & Exploratory

Chemical and physical properties of 4-fluoro MDMB-BUTICA

An In-Depth Technical Guide on the Chemical and Physical Properties of 4-fluoro MDMB-BUTICA

This guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound (also known as 4F-MDMB-BICA), a synthetic cannabinoid. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic cannabinoid receptor agonist (SCRA) with an indole-based structure.[1] It is structurally related to other potent synthetic cannabinoids and has been identified in forensic casework.[1][2] Like other SCRAs, its pharmacological effects are primarily mediated through the activation of the cannabinoid type 1 (CB1) receptor.[1][2] This document summarizes its known properties, analytical methods for its detection, and a synthetic route for its preparation.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl (2S)-2-[[1-(4-fluorobutyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

| Synonyms | 4F-MDMB-BICA, 4F-MDMB-BUTICA | [2] |

| CAS Number | 2682867-53-2 | |

| Molecular Formula | C₂₀H₂₇FN₂O₃ | |

| Molecular Weight | 362.4 g/mol |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Physical State | Crystalline solid | [3] |

| Melting Point | 86–88 °C | [2] |

| Boiling Point | Not available | [2] |

| Solubility | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml | |

| UV λmax | 219, 291 nm | |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, and IR data have been reported. | [2] |

Pharmacological Properties

This compound is a potent agonist of the CB1 receptor.[1] Its binding affinity and functional activity have been characterized in several in vitro assays.

Table 3: Pharmacological Activity of this compound

| Assay | Receptor | Value | Reference |

| β-arrestin-2 Recruitment | CB1 | EC₅₀ = 121 nM, Eₘₐₓ = 253% (relative to JWH-018) | [2] |

| Calcium Flux Assay | CB1 | EC₅₀ = 37.7 nM, Eₘₐₓ = 129% (relative to JWH-018) | [2] |

| Radioligand Binding Assay | CB1 | pKᵢ = 8.89 ± 0.09 | [4] |

| Membrane Potential Assay | CB1 | pEC₅₀ = 9.48 ± 0.14 | [4] |

| Radioligand Binding Assay | CB2 | pKᵢ = 7.49 ± 0.03 | [4] |

| Membrane Potential Assay | CB2 | pEC₅₀ = 8.64 ± 0.15 | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from indole, as described by Cannaert et al. (2020).[2][3]

Step 1: Alkylation of Indole

-

Indole is alkylated with 1-bromo-4-fluorobutane (B1265377) to yield 1-(4-fluorobutyl)-1H-indole.

Step 2: Carboxylation

-

The 1-(4-fluorobutyl)-1H-indole is carboxylated at the 3-position to produce 1-(4-fluorobutyl)-1H-indole-3-carboxylic acid.

Step 3: Amide Coupling

-

The resulting carboxylic acid is coupled with methyl (S)-2-amino-3,3-dimethylbutanoate hydrochloride to yield methyl (S)-2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (this compound).[3]

-

The final product is purified by flash chromatography.[3]

Analytical Characterization

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A methanolic solution of the analyte is prepared.

-

Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD is a suitable instrument.

-

Column: A DB-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) can be used.

-

Injector: Temperature set to 280°C with a splitless injection mode.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-550.

4.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Samples are dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Instrumentation: An Agilent 1290 Infinity II LC system coupled to a 6545 Q-TOF MS is appropriate.

-

Column: A Zorbax Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm) can be utilized.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode with a scan range of m/z 100-1000.

4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of the sample is dissolved in deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer or equivalent.

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed for full structural elucidation.

Visualizations

Diagram 1: Synthesis Workflow for this compound

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Analytical Workflow for Identification

Caption: A typical analytical workflow for the identification of this compound.

Diagram 3: CB1 Receptor Signaling Pathway

Caption: A simplified diagram of the CB1 receptor signaling cascade activated by an agonist.

References

- 1. drugsandalcohol.ie [drugsandalcohol.ie]

- 2. cdn.who.int [cdn.who.int]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 4-Fluoro MDMB-BUTICA at the CB1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro MDMB-BUTICA (4F-MDMB-BUTICA), also known as 4F-MDMB-BICA, is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. Its mechanism of action at the cannabinoid type 1 (CB1) receptor is of significant interest to the scientific community due to its association with severe adverse health effects. This technical guide synthesizes the current understanding of 4F-MDMB-BUTICA's interaction with the CB1 receptor, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. Notably, while information on its G-protein-dependent signaling is lacking, existing research points towards a pronounced activity in recruiting β-arrestin 2, a key regulator of receptor desensitization and G-protein-independent signaling.

Quantitative Profile of this compound at the CB1 Receptor

Current research on the direct interaction of this compound with the CB1 receptor is limited. The available data primarily focuses on its functional activity in non-canonical signaling pathways, specifically β-arrestin 2 recruitment and calcium mobilization. To date, its binding affinity (Ki) for the CB1 receptor has not been reported in the scientific literature.[1]

| Parameter | Value | Assay | Cell Line | Reference Compound | Source |

| EC50 | 121 nM | β-arrestin 2 Recruitment | --- | JWH-018 | [1] |

| Emax | 253% | β-arrestin 2 Recruitment | --- | JWH-018 | [1] |

| EC50 | 37.7 nM | Calcium Flux | CHO cells expressing CB1 | JWH-018 | [1] |

| Emax | 129% | Calcium Flux | CHO cells expressing CB1 | JWH-018 | [1] |

| CB1 Affinity (KD) | 7.599 × 10-5 M | Surface Plasmon Resonance (SPR) | --- | --- | [2] |

Signaling Pathways and Experimental Workflows

Known Signaling Pathway: β-Arrestin Recruitment

This compound has been demonstrated to be a potent and highly efficacious agonist in recruiting β-arrestin 2 to the CB1 receptor.[1] This pathway is crucial for receptor desensitization, internalization, and for initiating G-protein-independent signaling cascades.

Caption: β-Arrestin 2 recruitment pathway initiated by this compound at the CB1 receptor.

Presumed Signaling Pathway: G-Protein Coupling

As a cannabinoid receptor agonist, this compound is presumed to activate the canonical G-protein signaling pathway, although this has not been empirically demonstrated.[1] This pathway involves the coupling of the CB1 receptor to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4]

Caption: Presumed G-protein signaling pathway for this compound at the CB1 receptor.

Experimental Protocols

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to an activated GPCR.[5][6][7]

Methodology:

-

Cell Culture: Use cells stably co-expressing the human CB1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[8]

-

Cell Plating: Seed the cells in a 384-well plate and incubate overnight.[9]

-

Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., CP55,940).[9]

-

Compound Addition: Add the diluted compounds to the cells and incubate for 90 minutes at 37°C.[9]

-

Signal Detection: Add the PathHunter® detection reagent, which contains the substrate for the complemented enzyme. Incubate for 60 minutes at room temperature in the dark.[9]

-

Measurement: Measure the chemiluminescent signal using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.[9]

-

Data Analysis: Plot the signal against the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.[8]

Caption: Experimental workflow for the β-arrestin recruitment assay.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the CB1 receptor.[3][10]

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK-293 cells stably expressing the human CB1 receptor.[3]

-

Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP-55,940) and increasing concentrations of the unlabeled test compound (this compound).[10]

-

Incubation: Add the membrane preparation to each well and incubate for 60-90 minutes at 30°C.[3]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[10]

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.[3]

-

Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the test compound concentration. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.[10]

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[11][12]

Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the CB1 receptor.[11]

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.[11]

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[12]

-

Quantification: Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.[11]

-

Data Analysis: Plot the specific binding against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.[11]

Caption: Workflow for the [³⁵S]GTPγS binding assay.

cAMP Accumulation Assay

This assay measures the ability of a CB1 receptor agonist to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.[11][13]

Methodology:

-

Cell Culture: Culture cells expressing the CB1 receptor.[11]

-

Forskolin (B1673556) Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.[13]

-

Compound Addition: Add the test compound at various concentrations and incubate for 15-30 minutes.[11]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).[11][14]

-

Data Analysis: Plot the cAMP levels against the log concentration of the agonist and fit the data to determine the EC50 and Emax for the inhibition of cAMP production.[11]

Caption: Workflow for the cAMP accumulation assay.

Discussion and Future Directions

The available data indicates that this compound is a potent agonist of the β-arrestin 2 recruitment pathway at the CB1 receptor, with an efficacy significantly greater than the reference agonist JWH-018.[1] This suggests that the in vivo effects of this compound may be substantially driven by G-protein-independent signaling, which could contribute to its unique and severe toxicological profile. The high efficacy in β-arrestin recruitment may lead to rapid receptor desensitization and internalization, potentially contributing to tolerance.

A significant gap in our understanding of this compound's pharmacology is the lack of data on its binding affinity and its activity in G-protein signaling pathways. Future research should prioritize the characterization of its binding affinity (Ki) using radioligand binding assays and its potency and efficacy in G-protein activation using [³⁵S]GTPγS binding or cAMP accumulation assays. Such studies are crucial for determining if this compound exhibits biased agonism, preferentially activating one signaling pathway over another. A comprehensive understanding of its full signaling profile at the CB1 receptor is essential for elucidating the molecular mechanisms underlying its profound physiological and psychoactive effects and for developing potential therapeutic interventions for intoxication.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Differential cannabinoid-like effects, receptor affinity and physiologically based pharmacokinetics of the synthetic cannabinoids 4F-MDMB-BINACA, 4F-MDMB-BICA and 5F-MDMB-PICA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. digitalcommons.liu.edu [digitalcommons.liu.edu]

- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 14. marshall.edu [marshall.edu]

The Pharmacological Profile of 4-fluoro MDMB-BUTICA: A Technical Guide

An In-depth Examination of a Potent Synthetic Cannabinoid Receptor Agonist

4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant compound within the landscape of new psychoactive substances (NPS). This technical guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and drug development professionals. The document details its receptor binding affinity, functional activity, metabolic pathways, and toxicological effects, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Core Pharmacological Data

The pharmacological activity of this compound is primarily characterized by its interaction with the cannabinoid receptors, particularly the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.

Receptor Binding and Functional Activity

In vitro studies have demonstrated that this compound is a potent agonist at the human CB1 receptor.[1][2] Quantitative data from these studies are summarized in the table below.

| Parameter | Value | Receptor | Assay System | Reference |

| Binding Affinity (Ki) | 70 ± 19 nM | Human CB1 | Chinese Hamster Ovary (CHO) cells | [1][2] |

| Functional Potency (EC50) | 0.67 ± 0.23 nM | Human CB1 | CHO cells | [1][2] |

| Efficacy (Emax) | 100.7 ± 3.5% | Human CB1 | Relative to CP55,940 | [1][2] |

| Functional Potency (EC50) | 121 nM | Human CB1 | Not specified | [3] |

| Efficacy (Emax) | 253% | Human CB1 | Relative to JWH-018 | [3] |

Note: Higher Ki values indicate lower binding affinity. Lower EC50 values indicate higher potency.

The data clearly indicate that this compound binds to the CB1 receptor with high affinity and acts as a full agonist with high potency.[1][2] In fact, its efficacy is reported to be significantly higher than that of the reference agonist JWH-018.[3]

In Vivo Effects

Animal studies corroborate the in vitro findings, demonstrating that this compound produces cannabinoid-like effects. In drug discrimination assays, rats trained to recognize the effects of THC fully substituted this compound, with a dose-dependently effective dose (ED50) of 0.041 mg/kg.[1][2] This indicates that this compound produces subjective effects similar to those of THC in rats.

Experimental Protocols

A detailed understanding of the methodologies used to characterize this compound is crucial for interpreting the data and for designing future research.

Radioligand Binding Assay for CB1 Receptor Affinity

The binding affinity of this compound for the CB1 receptor is typically determined using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of this compound at the human CB1 receptor.

Materials:

-

Membranes from CHO cells stably expressing the human CB1 receptor.

-

[³H]CP55,940 (radioligand).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

A constant concentration of [³H]CP55,940 and cell membranes is incubated with increasing concentrations of this compound.

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Membrane Potential Assay)

The functional activity of this compound as a CB1 receptor agonist can be assessed using a fluorescence-based membrane potential assay.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the human CB1 receptor.

Materials:

-

CHO cells stably co-expressing the human CB1 receptor and a G-protein-coupled inwardly rectifying potassium (GIRK) channel.

-

Fluorescent membrane potential-sensitive dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound (test compound).

-

Reference agonist (e.g., CP55,940).

-

CB1 receptor antagonist (e.g., rimonabant) to confirm specificity.

-

Fluorometric imaging plate reader (FLIPR).

Procedure:

-

Cells are plated in 96-well microplates and loaded with the membrane potential-sensitive dye.

-

The baseline fluorescence is measured using the FLIPR instrument.

-

Increasing concentrations of this compound are added to the wells.

-

The change in fluorescence, which corresponds to the change in membrane potential due to GIRK channel activation upon CB1 receptor agonism, is monitored over time.

-

The maximum change in fluorescence is used to determine the concentration-response curve.

-

The EC50 (the concentration of agonist that produces 50% of the maximal effect) and Emax (the maximum effect) are calculated by non-linear regression analysis.

-

Efficacy is often expressed as a percentage of the maximal response induced by a reference full agonist.

Signaling and Metabolic Pathways

Visualizing the molecular interactions and metabolic fate of this compound is essential for a comprehensive understanding of its pharmacology.

Hypothesized CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by this compound upon binding to the CB1 receptor.

Caption: CB1 Receptor Signaling Pathway for this compound.

Experimental Workflow for In Vitro Metabolism Studies

The metabolic fate of this compound is investigated to identify its metabolites, which may also possess pharmacological activity or serve as biomarkers of exposure.

Caption: Workflow for In Vitro Metabolism Analysis of this compound.

Metabolism

Studies using human liver microsomes (pHLM) and zebrafish models have been conducted to elucidate the metabolic pathways of this compound.[4][5] In one study, 16 phase I metabolites were identified in vitro.[5] Another study in zebrafish identified 14 phase I and four phase II metabolites.[4]

The primary metabolic transformations include:

-

Ester hydrolysis: This is a major metabolic pathway, leading to the formation of the corresponding butanoic acid metabolite.[6][7] This metabolite is often a key biomarker for detecting this compound use.[8]

-

N-dealkylation: Removal of the N-alkyl group.[4]

-

Hydroxylation: Addition of a hydroxyl group to various positions on the molecule.[4]

-

Oxidative defluorination: Replacement of the fluorine atom with a hydroxyl group, which can be further oxidized.[4]

-

Glucuronidation and Sulfation: Phase II conjugation reactions to increase water solubility and facilitate excretion.[4]

Interestingly, the primary butanoic acid metabolite has been found to have significantly decreased affinity for the CB1 receptor compared to the parent compound and may act as a weak inverse agonist.[7]

Toxicology and Adverse Effects

The high potency of this compound is associated with a significant risk of severe adverse effects. Its use has been linked to hospitalizations and fatalities.[9]

A study in rats demonstrated dose-dependent toxicity.[10] While lower doses (1 mg/kg) produced minimal adverse effects, higher doses (5 mg/kg and 15 mg/kg) resulted in severe toxicity and high mortality rates.[10] Histopathological analysis revealed damage to the liver, kidneys, and heart.[10] Biochemical assays showed significant alterations in markers of liver and kidney function.[10]

In zebrafish embryos, subacute exposure to this compound induced mortality, developmental toxicity, and hypoactivity.[11][12] It also altered the expression of genes related to apoptosis, DNA repair, and various neurotransmitter systems.[11][12]

Conclusion

This compound is a potent and efficacious synthetic cannabinoid receptor agonist with a high affinity for the CB1 receptor. Its pharmacological profile, characterized by high potency, contributes to its significant potential for producing profound psychoactive effects and severe toxicity. The primary metabolic pathway involves ester hydrolysis to a less active butanoic acid metabolite. The documented in vivo toxicity, including organ damage and developmental effects, underscores the serious health risks associated with the use of this compound. This technical guide provides a foundational understanding of the pharmacological and toxicological properties of this compound, which is essential for the scientific and medical communities in addressing the challenges posed by this and other emerging synthetic cannabinoids.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. Metabolism of 4F-MDMB-BICA in zebrafish by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on the metabolic process of synthetic cannabinoids 4F-MDMB-BINACA and 4F-MDMB-BICA in human liver microsome and zebrafish model via UHPLC-QE Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Focusing on the 5F-MDMB-PICA, 4F-MDMB-BICA synthetic cannabinoids and their primary metabolites in analytical and pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.who.int [cdn.who.int]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Synthetic Cannabinoid 4-fluoro MDMB-BUTICA: An In-Depth Technical Review of its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA) is a potent, indole-based synthetic cannabinoid receptor agonist (SCRA) that has emerged on the global new psychoactive substances (NPS) market.[1][2] Its association with severe adverse health effects, including fatalities, necessitates a thorough understanding of its pharmacological and toxicological profile.[1][2][3] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the in vitro and in vivo effects of this compound, intended to serve as a resource for researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacological activity, metabolism, and toxicological effects, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of NPS, designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[4] However, many SCRAs, including this compound, exhibit significantly higher potency and efficacy at the cannabinoid type 1 (CB1) receptor, leading to a greater risk of severe and unpredictable toxicity.[2] this compound, chemically identified as methyl (S)-2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate, was first detected in Europe in early 2020.[1] This guide synthesizes the available research to provide a detailed technical understanding of this compound.

In Vitro Effects

The in vitro effects of this compound have been primarily characterized through its interaction with cannabinoid receptors, demonstrating its high potency as a CB1 receptor agonist.

Cannabinoid Receptor Binding and Activation

Studies have shown that this compound is a potent, full agonist at the human CB1 receptor.[2] Its activity has been assessed using various assays that measure different aspects of receptor activation, including G-protein-mediated signaling and β-arrestin recruitment.

Table 1: In Vitro Cannabinoid Receptor Activity of this compound

| Assay Type | Receptor | Parameter | Value | Reference Compound | Notes |

| β-arrestin-2 Recruitment Assay | CB1 | EC50 | 121 nM | JWH-018 | Emax = 253% of JWH-018 |

| Calcium Flux Assay | CB1 | EC50 | 37.7 nM | JWH-018 | Emax = 129% of JWH-018 |

| Fluorescence-based Membrane Potential Assay | CB1 | pEC50 | < 5 to 9.48 ± 0.14 M | CP55,940 | |

| Fluorescence-based Membrane Potential Assay | CB2 | pEC50 | 5.92 ± 0.16 to 8.64 ± 0.15 M | CP55,940 | |

| Radioligand Binding Assay | CB1 | pKi | < 5 to 8.89 ± 0.09 M | - | |

| Radioligand Binding Assay | CB2 | pKi | 5.49 ± 0.03 to 9.92 ± 0.09 M | - |

EC50: Half-maximal effective concentration; Emax: Maximum effect; pEC50: -log(EC50); pKi: -log(Ki)

Signaling Pathways

As a CB1 receptor agonist, this compound is presumed to activate intracellular signaling cascades typically associated with this G-protein coupled receptor. This includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. It has been demonstrated to activate non-canonical signaling pathways, such as the β-arrestin-2 recruitment and calcium flux.[1]

Caption: Simplified CB1 receptor signaling pathway activated by this compound.

Metabolism

In vitro metabolism studies using pooled human liver microsomes (pHLM) have been crucial in identifying the metabolic fate of this compound.[1][3][5] The compound undergoes extensive phase I metabolism.

The primary metabolic pathway is ester hydrolysis, resulting in the formation of its main metabolite, this compound butanoic acid.[1][6] Other identified metabolic reactions include mono-hydroxylation and dehydrogenation.[3] A total of 30 phase I metabolites have been characterized in pHLM assays.[3][5] The ester hydrolysis metabolite is considered a reliable primary biomarker for detecting this compound intake in biological samples.[3][7]

In Vivo Effects

Data on the in vivo effects of this compound are derived from animal studies and forensic toxicology case reports from human exposures.

Animal Studies

Rat Studies: A study evaluating the subacute toxicity and pharmacokinetics of this compound in male albino rats involved oral administration for seven days at doses of 1, 5, and 15 mg/kg.[8][9] The study revealed significant alterations in hematological and biochemical parameters, indicating toxicity, particularly to the liver, kidneys, and heart.[8][9] Histopathological analysis showed inflammatory cell aggregation, congestion, hemorrhage, edema, and fibrosis in various tissues.[8][9]

Zebrafish Studies: The embryotoxicity of this compound has been investigated using zebrafish embryos.[10] Subacute exposure led to mortality, developmental toxicity, and hypoactivity of larval behavior.[10] The 120-hour LC50 and EC50 were determined to be 1.932 mg/L and 0.960 mg/L, respectively.[10] Observed embryonic deformities included spine malformation, pericardial edema, and impaired blood flow.[10]

Table 2: In Vivo Data for this compound

| Species | Study Type | Dosing | Key Findings |

| Rat | Subacute Toxicity & Pharmacokinetics | 1, 5, 15 mg/kg (oral, 7 days) | Significant alterations in hematological and biochemical markers; hepatotoxicity, nephrotoxicity, and cardiotoxicity.[8][9] |

| Rat | Pharmacokinetics | 50 mg/kg (oral) | Plasma half-life: 2.371 h; Volume of distribution: 2272.85 L; Plasma clearance rate: 664.241 L/h.[8] |

| Zebrafish | Embryotoxicity | 0.15 - 4.80 mg/L (subacute exposure) | 120 hpf LC50: 1.932 mg/L; 120 hpf EC50: 0.960 mg/L; developmental abnormalities and hypoactivity.[10] |

LC50: Lethal concentration for 50% of the population; EC50: Effective concentration for 50% of the population; hpf: hours post-fertilization.

Human Toxicology

The use of this compound has been associated with numerous adverse events in humans, including hospitalizations and fatalities.[1][2] In Hungary, at least 21 deaths were reported between May and August 2020 where this compound was detected in postmortem toxicology.[1] Causes of death included cardiac arrest/failure, traumatic shock, and asphyxiation.[1] It is important to note that in many of these cases, other substances were also detected, making it difficult to definitively attribute causality solely to this compound.[1]

Experimental Protocols

In Vitro Cannabinoid Receptor Activity Assays

β-arrestin-2 Recruitment Assay: This assay is used to determine the ability of a compound to induce the recruitment of β-arrestin-2 to the CB1 receptor, a hallmark of GPCR activation and a key non-canonical signaling pathway.

-

Cell Culture: CHO-K1 cells stably co-expressing the human CB1 receptor and a β-arrestin-2-enzyme fragment complementation system are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into 96-well plates and incubated overnight.

-

Compound Addition: Test compounds, including this compound and a reference agonist (e.g., JWH-018), are serially diluted and added to the wells.

-

Incubation: The plates are incubated for a specified period (e.g., 90 minutes) at 37°C.

-

Detection: A chemiluminescent substrate is added, and the luminescence, which is proportional to β-arrestin-2 recruitment, is measured using a plate reader.

-

Data Analysis: Dose-response curves are generated, and EC50 and Emax values are calculated.

Fluorescence-Based Membrane Potential Assay: This functional assay measures the change in membrane potential in cells expressing cannabinoid receptors upon agonist stimulation.

-

Cell Culture: AtT20 cells stably expressing the human CB1 or CB2 receptor are cultured.

-

Cell Plating: Cells are plated into black-walled, clear-bottom 96-well plates.

-

Dye Loading: A fluorescent membrane potential-sensitive dye is loaded into the cells.

-

Compound Addition: Test compounds are added to the wells.

-

Signal Detection: The change in fluorescence is measured over time using a fluorescence plate reader.

-

Data Analysis: Concentration-response curves are plotted to determine pEC50 values.[11][12]

In Vitro Metabolism Assay

Pooled Human Liver Microsome (pHLM) Incubation: This assay simulates the phase I metabolism of a compound in the human liver.

-

Reaction Mixture Preparation: A reaction mixture containing pHLM, NADPH-regenerating system, and phosphate (B84403) buffer is prepared.

-

Incubation: this compound is added to the reaction mixture and incubated at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The samples are centrifuged, and the supernatant is collected for analysis.

-

Metabolite Identification: The supernatant is analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and characterize the metabolites.[3][5][7]

Caption: Workflow for in vitro metabolism studies using pooled human liver microsomes (pHLM).

In Vivo Pharmacokinetic Study in Rats

-

Animal Acclimatization: Male albino rats are acclimatized to laboratory conditions.

-

Dosing: A single oral dose of this compound is administered.

-

Blood Sampling: Blood samples are collected via the tail vein at predetermined time points post-administration.

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Sample Extraction: The drug is extracted from the plasma using a suitable solvent.

-

Quantification: The concentration of this compound in the plasma samples is determined using a validated analytical method, such as gas chromatography-tandem mass spectrometry (GC-MS/MS).[8]

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including half-life, volume of distribution, and clearance.[8]

Conclusion

This compound is a highly potent synthetic cannabinoid with significant in vitro activity at the CB1 receptor. In vivo studies and human case reports indicate a potential for severe toxicity, affecting multiple organ systems. The primary metabolic pathway involves ester hydrolysis, and the resulting carboxylic acid metabolite serves as a key biomarker for forensic and clinical testing. The data and protocols presented in this guide are intended to support further research into the pharmacology, toxicology, and analytical detection of this and other emerging synthetic cannabinoids, ultimately contributing to a better understanding of their risks and informing public health and safety efforts.

References

- 1. cdn.who.int [cdn.who.int]

- 2. drugsandalcohol.ie [drugsandalcohol.ie]

- 3. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Metabolic Fate of 4-fluoro MDMB-BUTICA: A Technical Guide to Metabolite Identification and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA or 4F-MDMB-2201) is a potent synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market, leading to numerous adverse health events and fatalities.[1][2] Structurally, it possesses an indole (B1671886) core, a 4-fluorobutyl tail, a carboxamide linker, and a methyl dimethylbutanoate group.[1][2][3] Due to its rapid and extensive metabolism in the human body, detection of the parent compound in biological samples can be challenging, making the identification of its metabolites crucial for forensic and clinical toxicology.[1][2][4] This technical guide provides an in-depth overview of the metabolism of this compound, details the analytical methodologies for metabolite identification, and presents key data in a structured format for researchers.

Metabolic Pathways

This compound undergoes extensive phase I and phase II metabolism. In vitro studies using pooled human liver microsomes (pHLM) have identified numerous phase I metabolites, with one comprehensive study characterizing 30 distinct metabolites.[1][2][3][4] In vivo analysis of authentic human urine and blood samples has confirmed the presence of many of these metabolites, with 20 being identified in urine and 13 in blood in one study.[1][2][3][4] Zebrafish models have also been employed to study its metabolism, generating fourteen phase I and four phase II metabolites.[5]

The primary phase I metabolic transformations include:

-

Ester Hydrolysis: This is a major metabolic pathway, leading to the formation of a butanoic acid metabolite. This metabolite is considered a primary and reliable biomarker for confirming the intake of this compound and is abundantly found in both urine and blood.[1][2][4][6][7]

-

Hydroxylation: Mono-hydroxylation occurs on various parts of the molecule, including the alkyl radicals and the heterocyclic core.[8]

-

N-dealkylation: Cleavage of the 4-fluorobutyl tail from the indole nitrogen is another significant pathway.[5][8]

-

Oxidative Defluorination: This process involves the removal of the fluorine atom and subsequent oxidation.[5][8]

-

Dehydrogenation: The formation of double bonds can occur, often in combination with other metabolic reactions like ester hydrolysis.[4][5]

Combinations of these reactions are also common, leading to a complex metabolic profile. For instance, metabolites resulting from ester hydrolysis combined with hydroxylation or dehydrogenation have been identified.[4][5]

Phase II metabolism primarily involves the glucuronidation and sulfation of phase I metabolites, further increasing their water solubility for excretion.[5][8]

Below is a diagram illustrating the major metabolic pathways of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

- 5. Metabolism of 4F-MDMB-BICA in zebrafish by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound butanoic acid metabolite - Applications - CAT N°: 31106 [bertin-bioreagent.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

The Emergence and Forensic Significance of 4-Fluoro MDMB-BUTICA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market, posing a significant challenge to public health and forensic toxicology. This technical guide provides a comprehensive overview of the discovery, forensic prevalence, analytical methodologies, metabolism, and pharmacology of this compound.

First identified in Europe around March 2020, 4F-MDMB-BUTICA has been detected in various forms, including powders, e-liquids, and herbal mixtures.[1] Its use has been associated with severe adverse health effects, including a number of reported deaths, making reliable analytical detection crucial for forensic investigations.[1] This document details the scientific data available on 4F-MDMB-BUTICA to aid in its identification and understanding of its impact.

Forensic Case Data

The detection of 4F-MDMB-BUTICA and its structurally similar analogue, 4F-MDMB-BINACA, in forensic casework has been increasingly reported. While specific quantitative data for 4F-MDMB-BUTICA in postmortem cases is still emerging, data from its analogue provides valuable context for interpretation. The following tables summarize reported concentrations in fatal intoxication and driving under the influence of drugs (DUID) cases.

Table 1: Concentrations of 4F-MDMB-BINACA in Postmortem Blood Samples

| Case Description | 4F-MDMB-BINACA Concentration (ng/mL) | Other Substances Detected | Reference |

| Fatal Poisoning (Victim 1) | 2.50 | Ethanol (B145695) (2.11 g/L) | [2][3] |

| Fatal Poisoning (Victim 2) | 2.34 | Ethanol (2.49 g/L) | [2][3] |

| Fatal Intoxication | 0.1 - 2.90 (range from multiple cases) | Not specified | [2] |

| Fatal Intoxication with 5F-MDMB-PICA | 0.25 - 6.6 (range from 5 cases) | 5F-MDMB-PICA, other SCs | [4] |

Note: The lethal dose of 4F-MDMB-BINACA is unknown, and concentrations in postmortem blood have been found to range from 0.10 to 2.90 ng/mL.[2]

Table 2: Concentrations in Other Forensic Casework

| Case Type | Compound | Concentration (ng/mL) | Matrix | Reference |

| DUID and other criminal acts | 5F-MDMB-PICA (with 4F-MDMB-BINACA present in some cases) | 0.1 - 16 | Blood/Serum | [4] |

| Postmortem Case | 4F-MDMB-BINACA | 0.1 | Cerebrospinal Fluid | [4] |

Analytical Methodologies

A variety of analytical techniques are employed for the identification and quantification of 4F-MDMB-BUTICA and its metabolites in both seized materials and biological specimens.

Experimental Protocols

1. Sample Preparation from Biological Matrices (Blood and Urine)

-

Solid-Phase Extraction (SPE): A common method for extracting synthetic cannabinoids from blood and urine.

-

Precondition a mixed-mode SPE cartridge.

-

Load the pre-treated sample (e.g., buffered blood or urine).

-

Wash the cartridge with a series of solvents to remove interferences.

-

Elute the analyte using an appropriate solvent mixture (e.g., methanol/acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

-

-

Liquid-Liquid Extraction (LLE): An alternative extraction method.

-

Add a water-immiscible organic solvent (e.g., ethyl acetate) to the sample.

-

Vortex to mix and centrifuge to separate the layers.

-

Collect the organic layer containing the analyte.

-

Evaporate the solvent and reconstitute.

-

2. Chromatographic and Spectrometric Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Injection: Splitless injection of the extracted sample.

-

Oven Program: A temperature gradient is used to separate the analytes.

-

MS Detection: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

System: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or QTOF).[5]

-

Column: A C18 or similar reversed-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple reaction monitoring (MRM) is used for quantification, selecting specific precursor and product ion transitions for the parent drug and its metabolites.

-

Table 3: Analytical Method Validation Parameters

| Method | Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |

| LC-MS/MS | 4F-MDMB-BINACA | Blood | 0.02 - 0.05 | 0.05 - 0.1 | 0.05 - 10.0 | [6] |

| LC-MS/MS | 4F-MDMB-BINACA Metabolites | Blood | 0.02 - 0.05 | 0.05 - 0.1 | 0.05 - 10.0 | [6] |

| UHPLC-MS-MS | 4F-MDMB-BICA | Urine | - | - | 0.02 - 5 | [5][7] |

| UHPLC-MS-MS | 4F-MDMB-BICA | Blood | - | - | 0.04 - 10 | [5][7] |

| LC-MS/MS | 5F-MDMB-PICA & 4F-MDMB-BINACA | - | 0.07 & 0.04 | 0.1 | 0.1 - 4 | [4] |

Metabolism

Understanding the metabolism of 4F-MDMB-BUTICA is critical for forensic toxicology, as the parent compound may be rapidly metabolized and undetectable in biological samples. In vitro studies using human liver microsomes and analysis of authentic urine and blood samples have identified several phase I metabolites.[1]

The primary metabolic pathways include:

-

Ester Hydrolysis: Cleavage of the methyl ester group to form the corresponding carboxylic acid metabolite. This is often the most abundant metabolite and serves as a reliable biomarker for consumption.[7]

-

Oxidative Defluorination: Replacement of the fluorine atom on the butyl tail with a hydroxyl group.

-

Hydroxylation: Addition of a hydroxyl group to various positions on the molecule.

-

Dehydrogenation: Formation of a double bond.

The ester hydrolysis metabolite is recommended as a primary biomarker in both urine and blood.[7]

Pharmacology and Signaling Pathways

4F-MDMB-BUTICA is a potent agonist of the cannabinoid receptors CB1 and CB2.[8] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is predominantly found in the peripheral nervous system and immune cells.

The signaling pathway following CB1 receptor activation by a synthetic cannabinoid like 4F-MDMB-BUTICA is complex and involves multiple intracellular cascades. A simplified representation of the canonical pathway is provided below.

Caption: Simplified signaling pathway of CB1 receptor activation by a synthetic cannabinoid.

Pharmacological Data

In vitro studies have demonstrated the high affinity and efficacy of 4F-MDMB-BUTICA and related compounds at cannabinoid receptors.

Table 4: In Vitro Pharmacological Data

| Compound | Receptor | pKi | pEC50 | Reference |

| 4F-MDMB-BUTICA and analogues | CB1 | < 5 to 8.89 ± 0.09 M | < 5 to 9.48 ± 0.14 M | [8] |

| 4F-MDMB-BUTICA and analogues | CB2 | 5.49 ± 0.03 to 9.92 ± 0.09 M | 5.92 ± 0.16 to 8.64 ± 0.15 M | [8] |

pKi represents the negative logarithm of the inhibition constant, indicating binding affinity. pEC50 represents the negative logarithm of the half-maximal effective concentration, indicating potency.

Conclusion

This compound is a potent and dangerous synthetic cannabinoid that continues to be a significant concern in forensic toxicology. Its rapid metabolism necessitates the use of sensitive analytical methods capable of detecting its primary metabolites, particularly the ester hydrolysis product. The quantitative data from forensic casework, although still emerging for 4F-MDMB-BUTICA itself, highlights the low concentrations at which these compounds can be associated with severe and fatal outcomes. Continued monitoring and research are essential to fully understand the risks associated with 4F-MDMB-BUTICA and to develop effective strategies for its detection and control.

Experimental Workflow for Forensic Analysis

The following diagram illustrates a typical workflow for the analysis of 4F-MDMB-BUTICA in forensic samples.

Caption: General experimental workflow for the forensic analysis of 4F-MDMB-BUTICA.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Simultaneous fatal poisoning of two victims with 4F-MDMB-BINACA and ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

Structural elucidation of 4-fluoro MDMB-BUTICA using NMR and IR spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA), a potent indole-based synthetic cannabinoid. Utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this document outlines the key spectral features and experimental protocols necessary for the unambiguous identification of this compound, which is critical for forensic analysis, toxicological research, and drug development.

Introduction

This compound (Systematic Name: Methyl (S)-2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the global new psychoactive substances (NPS) market.[1] Its structural similarity to other controlled synthetic cannabinoids necessitates precise and reliable analytical methods for its identification. Spectroscopic techniques such as NMR and IR are indispensable tools, providing detailed information on the molecular structure and functional groups, allowing for definitive characterization.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a rapid and effective method for identifying the primary functional groups within a molecule. The IR spectrum of this compound reveals key vibrational frequencies that correspond to its core structural components.

Table 1: Key IR Absorption Bands for this compound [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3293 | Strong, Broad | N-H stretch (Amide) |

| ~2950-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1620 | Strong | C=O stretch (Amide I) |

| ~1514 | Strong | N-H bend (Amide II), C=C stretch (Aromatic) |

| ~1231 | Strong | C-O stretch (Ester) |

| ~1163 | Strong | C-F stretch (Fluorobutyl group) |

| ~741 | Strong | C-H bend (Ortho-disubstituted indole) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of this compound. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. Data presented here is based on spectra recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2]

¹H NMR Spectral Data

The ¹H NMR spectrum provides characteristic signals for the indole (B1671886) core, the fluorobutyl tail, and the tert-leucinate moiety.

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.25 | s | 1H | H-2 (Indole) |

| 8.13 - 8.08 | m | 1H | H-4 (Indole) |

| 7.57 | d | 1H | H-7 (Indole) |

| 7.52 - 7.47 | m | 1H | Amide N-H |

| 7.25 - 7.15 | m | 2H | H-5, H-6 (Indole) |

| 4.50 | t | 1H | Fluorobutyl CH₂-F |

| 4.25 | t | 2H | Indole N-CH₂ |

| 3.65 | s | 3H | Ester O-CH₃ |

| 1.90 - 1.70 | m | 4H | Fluorobutyl -CH₂-CH₂- |

| 1.00 | s | 9H | tert-Butyl -C(CH₃)₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule, with distinct signals for the carbonyls, aromatic carbons, and aliphatic carbons.

Table 3: ¹³C NMR Spectral Data for this compound (101 MHz, DMSO-d₆) [2]

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | Ester C=O |

| 164.0 | Amide C=O |

| 136.1 | C-7a (Indole) |

| 131.3 | C-2 (Indole) |

| 126.5 | C-3a (Indole) |

| 122.5 | C-6 (Indole) |

| 121.3 | C-5 (Indole) |

| 119.8 | C-4 (Indole) |

| 110.5 | C-7 (Indole) |

| 108.0 | C-3 (Indole) |

| 83.5 (d, J=163 Hz) | Fluorobutyl CH₂-F |

| 51.8 | Ester O-CH₃ |

| 45.9 | Indole N-CH₂ |

| 34.5 | tert-Butyl quat. C |

| 29.5 (d, J=20 Hz) | Fluorobutyl -CH₂- |

| 26.8 | tert-Butyl -CH₃ |

| 25.0 (d, J=5 Hz) | Fluorobutyl -CH₂- |

Experimental Protocols

The following protocols describe the general procedures for acquiring the spectroscopic data for this compound.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with a Platinum Attenuated Total Reflectance (ATR) accessory.[2]

-

Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[3] A background spectrum is collected prior to sample analysis. Data is processed using standard spectroscopy software.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[2]

-

Sample Preparation : Approximately 10-20 mg of the sample is dissolved in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[2][3]

-

¹H NMR Acquisition : A standard 1D proton spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition : A proton-decoupled 1D carbon spectrum is acquired. Typical parameters include a spectral width of 220-240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

2D NMR Experiments : To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs.[2][4]

-

Data Processing : Data is processed using software such as TopSpin or similar packages. Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (TMS).[2]

Visualized Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel psychoactive substance like this compound using spectroscopic methods.

Caption: Logical workflow for the structural analysis of this compound.

Conclusion

The combined application of IR and multinuclear NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The characteristic IR absorptions confirm the presence of key functional groups, while detailed 1D and 2D NMR experiments allow for the complete assignment of the proton and carbon skeletons. The data and protocols presented in this guide serve as a critical resource for analytical, forensic, and research laboratories tasked with the identification and characterization of this and other emerging synthetic cannabinoids.

References

Understanding the Toxicology of 4-fluoro MDMB-BUTICA in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the toxicology of 4-fluoro MDMB-BUTICA (4F-MDMB-BUTICA) in animal models. As a potent synthetic cannabinoid, 4F-MDMB-BUTICA has been associated with significant adverse health effects. This document summarizes key quantitative toxicological data, details experimental protocols from relevant studies, and visualizes pertinent biological pathways and workflows to facilitate a deeper understanding of its toxicological profile.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies of 4F-MDMB-BUTICA and its close analog, 4F-MDMB-BUTINACA, in various animal models.

Table 1: Acute and Subacute Toxicity Data in Rodents

| Parameter | Species | Route of Administration | Value | Key Findings |

| LD50 | Swiss albino mice | Oral | 32.60 mg/kg[1][2][3][4] | Clinical signs included tremors at low doses, and photophobia and cessation of breathing at high doses. Histological examination revealed congestion, necrosis, inflammation, and bleeding in the liver and kidneys.[1] |

| Subacute Toxicity (7 days) | Wistar albino rats | Oral | 1 mg/kg/day | Minimal adverse effects observed.[5] |

| 5 mg/kg/day | Signs of depression, fatigue, and tachypnea, with a 50% mortality rate by the third day.[5] | |||

| 15 mg/kg/day | 100% mortality within 24 hours.[5] |

Table 2: Embryotoxicity Data in Zebrafish (Danio rerio)

| Parameter | Exposure Duration | Value | Key Findings |

| LC50 (Lethal Concentration, 50%) | 120 hours post-fertilization (hpf) | 1.932 mg/L[6][7] | Subacute exposure induced mortality.[6][7] |

| EC50 (Effective Concentration, 50%) | 120 hours post-fertilization (hpf) | 0.960 mg/L[7] | Induced embryonic deformities including spine malformation, pericardial edema, impaired blood flow, yolk sac edema, and developmental delays. Also caused hypoactivity in larvae.[6][7] |

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Value |

| Plasma Half-life (t½) | 2.371 hours[5][8][9] |

| Volume of Distribution (Vd) | 2272.85 L[5][8][9] |

| Plasma Clearance Rate | 664.241 L/h[5][8][9] |

Note: The pharmacokinetic data was obtained following a single oral administration of 50 mg/kg of 4F-MDMB-BUTINACA to Wistar albino rats.

Table 4: Significant Hematological and Biochemical Alterations in Rats (7-day oral administration of 4F-MDMB-BUTINACA)

| Parameter Category | Altered Parameters (p < 0.05) |

| Hematology | MCHC, MCV, RDW, Platelets, Neutrophils, Eosinophils, Basophils[5][8][9] |

| Biochemistry (Liver Function) | Aspartate aminotransferase (AST), Alanine aminotransferase (ALT), Alkaline phosphatase (ALP), Gamma-glutamyl transferase (GGT), Total Protein, Albumin, Triglycerides[5][8][9] |

| Biochemistry (Kidney Function) | Urea[5][8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the toxicological evaluation of 4F-MDMB-BUTICA and its analogs.

Acute Oral Toxicity (LD50) Determination in Mice

-

Animal Model: Swiss albino mice.[1]

-

Drug Preparation: 4-F-MDMB-BUTINACA is dissolved in a suitable vehicle.

-

Experimental Groups: Mice are divided into several groups, including a control group receiving the vehicle only, and treatment groups receiving different single oral doses of 4-F-MDMB-BUTINACA (e.g., 5, 50, 300, 2000 mg/kg body weight).[1]

-

Administration: The substance is administered orally using gavage.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 24 hours.[1]

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

-

Histopathology: At the end of the observation period, surviving animals are euthanized, and organs such as the liver and kidneys are collected, fixed in 10% formalin, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[1]

Subacute Toxicity and Pharmacokinetic Study in Rats

-

Animal Model: Adult male Wistar albino rats.[5]

-

Drug Preparation: 4F-MDMB-BUTINACA is prepared for oral administration.

-

Toxicity Study Design:

-

Groups: Four groups of rats are typically used: a control group and three treatment groups receiving daily oral doses of 1, 5, and 15 mg/kg of 4F-MDMB-BUTINACA for seven consecutive days.[5][8]

-

Observations: Animals are monitored daily for clinical signs of toxicity and mortality.

-

Sample Collection: At the end of the 7-day period, blood samples are collected for hematological and biochemical analysis. Organs (liver, kidneys, heart) are harvested for histopathological examination.[5]

-

-

Pharmacokinetic Study Design:

-

Dosing: A separate group of rats receives a single oral dose of 50 mg/kg of 4F-MDMB-BUTINACA.[5]

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

-

Analytical Method: Plasma concentrations of 4F-MDMB-BUTINACA are determined using a validated analytical method such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[5][8]

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data.

-

Zebrafish Embryotoxicity Assay

-

Animal Model: Zebrafish (Danio rerio) embryos.

-

Exposure Protocol:

-

Fertilized embryos are collected and placed in multi-well plates.

-

Embryos are exposed to a range of concentrations of 4F-MDMB-BUTICA (e.g., 0.15, 0.30, 0.60, 1.20, 2.40, and 4.80 mg/L) starting from a few hours post-fertilization (hpf) for a total of 120 hours.[7]

-

A control group exposed to the vehicle is run in parallel.

-

-

Endpoint Evaluation:

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and processes related to the toxicology of this compound.

Signaling Pathway of Synthetic Cannabinoid-Induced Cardiotoxicity

Synthetic cannabinoids like this compound primarily exert their cardiotoxic effects through the activation of the cannabinoid receptor 1 (CB1R) on cardiomyocytes.[10] This activation triggers a cascade of intracellular events leading to cellular damage and apoptosis.

Caption: Proposed signaling pathway for this compound-induced cardiotoxicity.

Experimental Workflow for Neurotoxicity Assessment

While specific neurotoxicity studies for this compound are limited, a general workflow for assessing the neurotoxic potential of synthetic cannabinoids in a rodent model is presented below. This workflow is based on studies of similar compounds.

Caption: A generalized experimental workflow for assessing the neurotoxicity of synthetic cannabinoids.

Logical Relationship of Toxicological Endpoints

The toxicological effects of this compound are interconnected, with its fundamental pharmacokinetic and pharmacodynamic properties driving various organ-specific toxicities.

Caption: Interrelationship of toxicological endpoints for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medicopublication.com [medicopublication.com]

- 3. medicopublication.com [medicopublication.com]

- 4. medicopublication.com [medicopublication.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Embryotoxicity Evaluation of Novel Synthetic Cannabinoid 4F-MDMB-BUTICA Using Zebrafish Embryos: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective (2024) | Elkhatim H. Abdelgadir [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. sfera.unife.it [sfera.unife.it]

Initial Receptor Binding Affinity Studies of 4-fluoro MDMB-BUTICA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial receptor binding affinity studies of the synthetic cannabinoid 4-fluoro MDMB-BUTICA (also known as 4F-MDMB-BICA). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development in this area.

Core Data Presentation

The following table summarizes the reported in vitro receptor binding and functional activity data for this compound at the human cannabinoid type 1 (CB1) receptor.

| Assay Type | Receptor | Cell Line | Parameter | Value | Reference |

| Radioligand Binding | Human CB1 | CHO | Ki | 70 ± 19 nM | [1] |

| G-Protein Activation | Human CB1 | CHO | EC50 | 0.67 ± 0.23 nM | [1] |

| G-Protein Activation | Human CB1 | CHO | Emax (% of CP55,940) | 100.7 ± 3.5% | [1] |

| β-Arrestin-2 Recruitment | Human CB1 | Not Specified | EC50 | 121 nM | |

| β-Arrestin-2 Recruitment | Human CB1 | Not Specified | Emax (% of JWH-018) | 253% | |

| Calcium Flux | Human CB1 | CHO | EC50 | 37.7 nM | |

| Calcium Flux | Human CB1 | CHO | Emax (% of JWH-018) | 129% |

Note: CHO refers to Chinese Hamster Ovary cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by synthetic cannabinoids like this compound and a typical experimental workflow for determining receptor binding affinity.

References

Methodological & Application

Application Note: GC-MS Analysis of 4-fluoro MDMB-BUTICA in Herbal Products

Abstract

This application note provides a detailed protocol for the detection and quantification of 4-fluoro MDMB-BUTICA (4F-MDMB-BUTICA), a potent synthetic cannabinoid, in herbal products using Gas Chromatography-Mass Spectrometry (GC-MS). The described method, adapted from a validated study, employs a methanolic liquid-liquid extraction (LLE) procedure and analysis in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and selectivity.[1] This protocol is intended for researchers, scientists, and drug development professionals involved in the analysis of novel psychoactive substances (NPS) in complex matrices.

Introduction

Synthetic cannabinoids (SCs) represent a large and ever-evolving class of NPS, frequently sprayed onto herbal materials and sold as legal alternatives to cannabis.[1] this compound (also known as 4F-MDMB-BUTINACA) is a highly potent SC that has been linked to adverse health effects. Its detection in herbal products is a significant challenge for forensic and research laboratories due to the complex plant matrix.[2] This document outlines a robust and validated GC-MS method for the reliable identification and quantification of 4F-MDMB-BUTICA in such samples.

Experimental Protocol

This protocol is based on a methanolic LLE method followed by GC-MS analysis in SIM mode.[1]

Materials and Reagents

-

This compound analytical standard

-

XLR-11 (Internal Standard, IS)

-

Methanol (B129727) (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Nitrogen gas

-

Herbal matrix samples (e.g., Augmented Vector Left - AVL, Space Occupying Lesions - SOL)

Standard and Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of 4F-MDMB-BUTICA and the internal standard (XLR-11) in methanol at a concentration of 100 µg/mL.[1] Store these solutions at -20°C.[1]

-

Calibration Standards: Prepare a series of calibration standards by spiking blank herbal matrix with the 4F-MDMB-BUTICA stock solution to achieve concentrations of 1, 10, 25, 50, 125, 250, and 500 µg/g.[1]

-

Quality Control (QC) Samples: Prepare QC samples at three concentration levels: 15 µg/g (Low), 75 µg/g (Medium), and 300 µg/g (High).[1]

-

Sample Extraction:

-

Weigh 10 mg of the homogenized herbal sample.

-

Add a known amount of the internal standard (XLR-11).

-

Add 0.5 mL of methanol to the sample.

-

Vortex the mixture thoroughly.

-

Incubate at 22°C for 10 minutes at 2,000 rpm.

-

Centrifuge to separate the solid and liquid phases.

-

Transfer the methanolic supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen gas at 50°C.

-

Reconstitute the dry residue in 50 µL of ethyl acetate.

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Oven Program | Initial 100°C, hold 1 min, ramp to 300°C at 20°C/min, hold 5 min |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | To be determined based on the mass spectrum of 4F-MDMB-BUTICA and IS. Target ions should be selected for their abundance and specificity.[1] |

Quantitative Data Summary

The method was validated across two different herbal matrices, demonstrating its robustness.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | 0.99 |

| Limit of Detection (LOD) | 0.5 µg/g[1] |

| Limit of Quantification (LOQ) | 1 µg/g[1] |

| Extraction Recovery | 80.02% - 103.20% |

Table 2: Intra-Day Accuracy and Precision

| Herbal Matrix | Accuracy (Bias %) | Precision (RSD %) |

| AVL | -3.48% to 7.49% | 3.89% to 10.21% |

| SOL | -4.15% to 8.33% | 5.86% to 11.47% |

Table 3: Inter-Day Accuracy and Precision (over 3 days)

| Herbal Matrix | Accuracy (Bias %) | Precision (RSD %) |

| AVL | -4.53% to 10.23%[1] | 3.87% to 13.23%[1] |

| SOL | -8.13% to 14.73%[1] | 2.03% to 14.25%[1] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical protocol.

Caption: GC-MS workflow for 4F-MDMB-BUTICA analysis.

Conclusion

The described GC-MS method provides a sensitive, accurate, and precise protocol for the quantification of this compound in herbal products. The simple methanolic extraction is effective, and the use of SIM mode ensures reliable detection even at low concentrations. This application note serves as a comprehensive guide for laboratories tasked with the analysis of this and similar synthetic cannabinoids in complex matrices.

References

Application Note and Protocol for the Quantification of 4-Fluoro MDMB-BUTICA in Blood using LC-MS/MS

Abstract

This document details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-fluoro MDMB-BUTICA (4F-MDMB-BICA) in human blood. This compound is a potent synthetic cannabinoid that has been associated with adverse health effects and fatalities.[1][2] The described protocol is intended for researchers, scientists, and drug development professionals in the fields of forensic toxicology, clinical chemistry, and pharmacology. The method employs a straightforward sample preparation procedure, robust chromatographic separation, and highly selective detection by tandem mass spectrometry. This application note provides detailed experimental protocols, instrument parameters, and method validation data summarized in clear, structured tables.

Introduction

Synthetic cannabinoids represent a large and evolving class of new psychoactive substances (NPS).[3] this compound is a highly potent indole-based synthetic cannabinoid that has been identified in forensic cases.[1][2] Due to its high potency and association with severe adverse events, including death, robust and reliable analytical methods for its detection and quantification in biological matrices are crucial for forensic investigations and clinical toxicology.[1][2] LC-MS/MS offers the high sensitivity and selectivity required for the analysis of potent compounds like this compound in complex biological matrices such as blood.[4] This application note provides a detailed protocol for the quantification of this compound in blood, which has been developed and validated based on established analytical methodologies.[1][5]

Experimental Workflow

References

- 1. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. dergipark.org.tr [dergipark.org.tr]

Application Note: Detection of 4-fluoro MDMB-BUTICA Metabolites using UHPLC-HRMS

Audience: Researchers, scientists, and drug development professionals.

Introduction